5-bromo-N-(3-(6-morpholinopyridazin-3-yl)phenyl)nicotinamide
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Description
5-bromo-N-(3-(6-morpholinopyridazin-3-yl)phenyl)nicotinamide is a useful research compound. Its molecular formula is C20H18BrN5O2 and its molecular weight is 440.301. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Application in Drug Development
Intermediate in PI3K/mTOR Inhibitors : The compound is an important intermediate in the synthesis of PI3K/mTOR inhibitors, crucial for developing cancer treatments. A related compound, 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, was synthesized through multiple steps, highlighting the complex nature of synthesizing such compounds (Lei et al., 2015).
Antimicrobial and Hemolytic Activity : Derivatives with similar molecular structures exhibit antimicrobial and hemolytic activities. For example, 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were prepared and showed variable antimicrobial activity against selected microbial species (Gul et al., 2017).
Biochemical and Pharmacological Activities
Monoamine Oxidase Inhibitors : Nicotinamide derivatives, closely related to the query compound, have been found to inhibit monoamine oxidase (MAO), indicating potential applications in treating neurological disorders (Shi et al., 2010).
Potential for Parkinson's Disease Treatment : Certain halogenated derivatives, like 5-bromocytisine, have shown potential in inducing striatal dopamine release, suggesting their possible use in Parkinson's disease treatment (Abin-Carriquiry et al., 2008).
Antiprotozoal Activity : Similar compounds have demonstrated antiprotozoal activity, indicating their potential in treating protozoan infections (Ismail et al., 2003).
Chemical Properties and Synthesis
Synthesis of Derivatives : The synthesis of nicotinamide derivatives often involves complex chemical reactions, demonstrating the versatility of these compounds in chemical synthesis (Chen Qi-fan, 2010).
Use in Corrosion Inhibition : Nicotinamide and its derivatives have been studied for their effectiveness as corrosion inhibitors, showcasing their potential in industrial applications (Jeeva et al., 2017).
Properties
IUPAC Name |
5-bromo-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN5O2/c21-16-10-15(12-22-13-16)20(27)23-17-3-1-2-14(11-17)18-4-5-19(25-24-18)26-6-8-28-9-7-26/h1-5,10-13H,6-9H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDTXSYLUZDCOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC(=CN=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.